REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([F:12])[CH:3]=1.C[C:14]([N:16](C)C)=O>O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([F:12])[CH:3]=1)#[N:16] |f:3.4.5,^1:28,30,49,68|
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Name
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Quantity
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12.9 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)NC(C)=O)F
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Name
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Quantity
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125 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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zinc cyanide
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Quantity
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5.53 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
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Quantity
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5.2 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting solid was filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried
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Type
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EXTRACTION
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Details
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The filtrate was extracted with three 100 mL portions of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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FILTRATION
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Details
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The resulting residue was combined with the solid from the filtration
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Type
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FILTRATION
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Details
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This combined material was filtered through a silica gel column (100% dichloromethane followed by 100% ethyl acetate)
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Name
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|
Type
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product
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Smiles
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C(#N)C1=CC(=C(C=C1)NC(C)=O)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 86% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |